![molecular formula C9H6Cl2FNO2 B3040920 2-Chloro-4-({[(2-chloroacetyl)oxy]imino}methyl)-1-fluorobenzene CAS No. 253586-38-8](/img/structure/B3040920.png)
2-Chloro-4-({[(2-chloroacetyl)oxy]imino}methyl)-1-fluorobenzene
Overview
Description
2-Chloro-4-({[(2-chloroacetyl)oxy]imino}methyl)-1-fluorobenzene is an organic compound that features a benzene ring substituted with chlorine, fluorine, and a chloroacetyl-oxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-({[(2-chloroacetyl)oxy]imino}methyl)-1-fluorobenzene typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-1-fluorobenzene and chloroacetyl chloride.
Formation of Intermediate: The first step involves the reaction of 2-chloro-1-fluorobenzene with chloroacetyl chloride in the presence of a base like pyridine to form an intermediate compound.
Oximination: The intermediate is then treated with hydroxylamine hydrochloride to introduce the oxime functionality, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing appropriate solvents to facilitate the reactions and improve product isolation.
Temperature Control: Maintaining optimal temperatures to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-({[(2-chloroacetyl)oxy]imino}methyl)-1-fluorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The oxime group can be oxidized to form nitro or nitrile derivatives.
Reduction: The oxime group can be reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Formation of substituted benzene derivatives.
Oxidation Products: Formation of nitro or nitrile compounds.
Reduction Products: Formation of amine derivatives.
Scientific Research Applications
2-Chloro-4-({[(2-chloroacetyl)oxy]imino}methyl)-1-fluorobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-({[(2-chloroacetyl)oxy]imino}methyl)-1-fluorobenzene involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound’s electrophilic nature allows it to react with nucleophilic sites in enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-fluorobenzene: A simpler analog lacking the oxime functionality.
4-Chloro-2-fluorobenzaldehyde: Contains an aldehyde group instead of the oxime group.
2-Chloro-4-nitro-1-fluorobenzene: Features a nitro group instead of the oxime group.
Uniqueness
2-Chloro-4-({[(2-chloroacetyl)oxy]imino}methyl)-1-fluorobenzene is unique due to the presence of both chloro and oxime functionalities, which confer distinct reactivity and potential biological activities. This combination of substituents makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
[(E)-(3-chloro-4-fluorophenyl)methylideneamino] 2-chloroacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2FNO2/c10-4-9(14)15-13-5-6-1-2-8(12)7(11)3-6/h1-3,5H,4H2/b13-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLSVKKUIDCEAR-WLRTZDKTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NOC(=O)CCl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/OC(=O)CCl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea](/img/structure/B3040838.png)
![N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-3-chloro-2,2-dimethylpropanamide](/img/structure/B3040839.png)
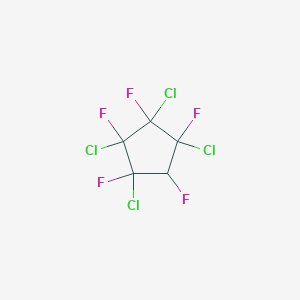
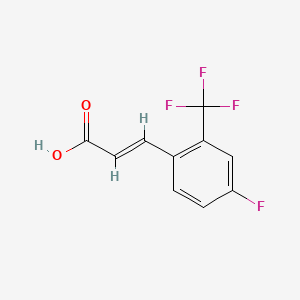
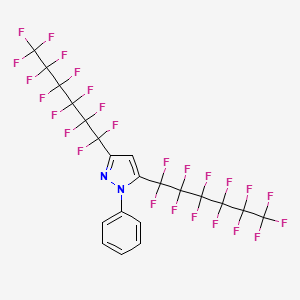
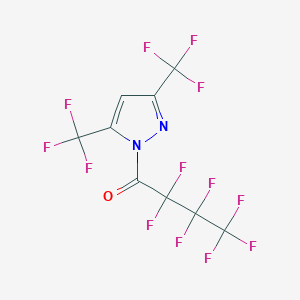
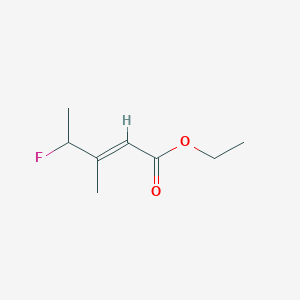

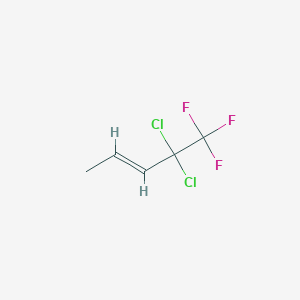
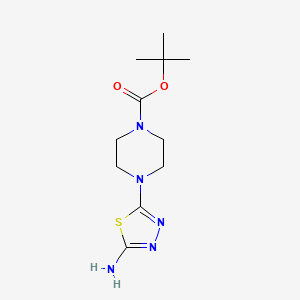
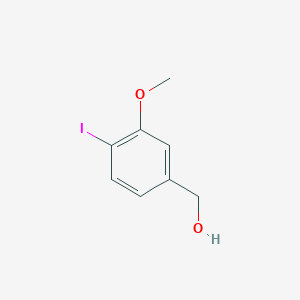
![N-[3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B3040855.png)
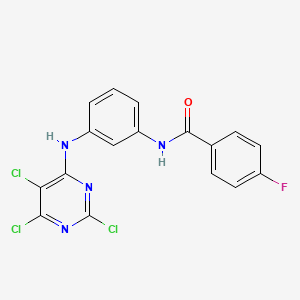
![N1-(5-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-chloroacetamide](/img/structure/B3040859.png)
